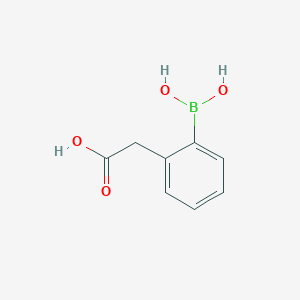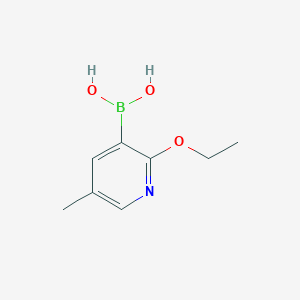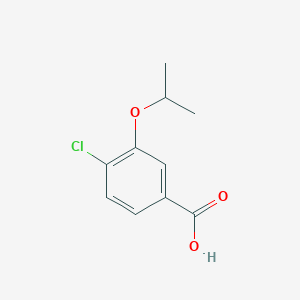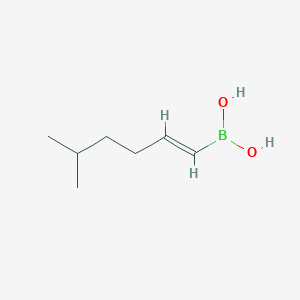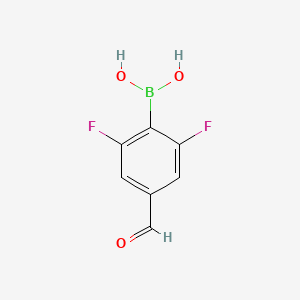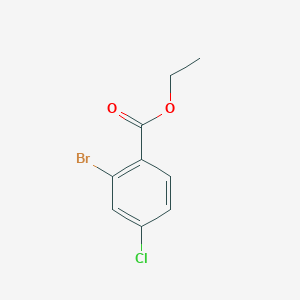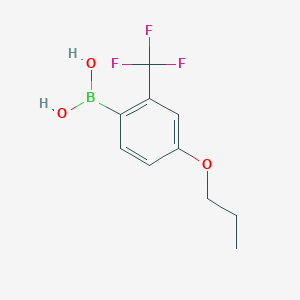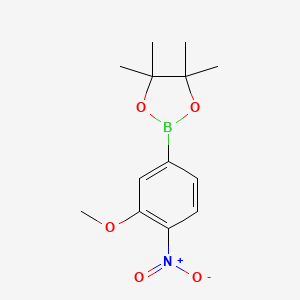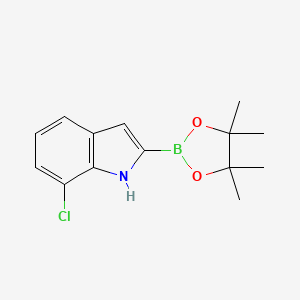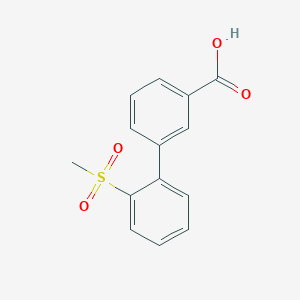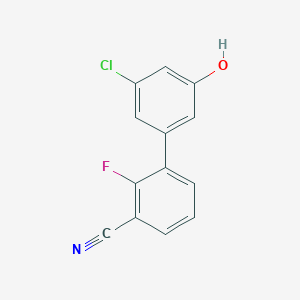
3-氯-5-(3-氰基-2-氟苯基)苯酚
描述
“3-Chloro-5-(3-cyano-2-fluorophenyl)phenol” is a chemical compound with the CAS Number: 1261960-99-9. It has a molecular weight of 247.66 . The IUPAC name for this compound is 3’-chloro-2-fluoro-5’-hydroxy [1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(3-cyano-2-fluorophenyl)phenol” can be represented by the linear formula C13H7ClFNO . The InChI code for this compound is 1S/C13H7ClFNO/c14-10-4-9 (5-11 (17)6-10)12-3-1-2-8 (7-16)13 (12)15/h1-6,17H .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-5-(3-cyano-2-fluorophenyl)phenol” include a molecular weight of 247.66 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.科学研究应用
生物和药理作用
3-氯-5-(3-氰基-2-氟苯基)苯酚及相关化合物因其潜在的生物和药理作用而备受关注。绿原酸 (CGA) 是一种结构相似的酚类化合物,以其抗氧化、抗菌、保肝、保护心脏、抗炎和神经保护特性而闻名。它还因其在调节脂质代谢和葡萄糖中的作用而得到认可,可能对肝脂肪变性、心血管疾病、糖尿病和肥胖等疾病有益。这些有希望的生物活性表明,3-氯-5-(3-氰基-2-氟苯基)苯酚等结构相似的化合物具有在各种治疗应用中的潜力 (Naveed 等人,2018)。
合成和共聚
在材料科学领域,3-氯-5-(3-氰基-2-氟苯基)苯酚的衍生物已被合成并与苯乙烯共聚,展示了它们在创造新材料方面的潜力。这些化合物是通过 Knoevenagel 缩合制备的,并通过各种分析技术进行表征。通过光谱学和热分析分析所得共聚物,表明它们在氮气中分两步分解,表明它们的热性质和在材料科学中的潜在应用 (Savittieri 等人,2022)。
手性合成应用
该化合物还用于手性合成。例如,(S)-3-氯-1-苯基-1-丙醇是一种结构相关的化合物,可用作抗抑郁药合成中的手性中间体。这突显了 3-氯-5-(3-氰基-2-氟苯基)苯酚及其衍生物在制药行业中的重要性,特别是在手性纯化合物的合成中,这对于创造有效和安全的药物至关重要 (崔等人,2010)。
催化应用
结构上类似于 3-氯-5-(3-氰基-2-氟苯基)苯酚的化合物已被用作化学反应中的催化剂。涉及相关酚类化合物的四核铜(ii)-席夫碱配合物已显示出作为催化剂在烃类氧化中的功效,这是一个具有重要工业意义的过程。已发现这些配合物能积极催化环己烷和甲苯的氧化,表明相关化合物在工业化学过程中具有潜在的催化效用 (Roy & Manassero,2010)。
生化分析
Biochemical Properties
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3-Chloro-5-(3-cyano-2-fluorophenyl)phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cells .
Transport and Distribution
Within cells and tissues, 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-5-(3-cyano-2-fluorophenyl)phenol is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules .
属性
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO/c14-10-4-9(5-11(17)6-10)12-3-1-2-8(7-16)13(12)15/h1-6,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAZOQWGNKHNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)Cl)O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685953 | |
| Record name | 3'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-99-9 | |
| Record name | 3'-Chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




